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Compound of Interest

Compound Name: [1,2,4]Triazolo[1,5-a]pyrimidine

Cat. No.: B1205233

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system that has
garnered significant attention in medicinal chemistry due to its diverse and potent biological
activities. This technical guide provides an in-depth overview of the core aspects of triazolo[1,5-
a]pyrimidines, including their chemical identity, synthetic methodologies, and extensive
applications in drug development. Particular emphasis is placed on their role as anticancer
agents, their mechanisms of action, and the signaling pathways they modulate. This document
aims to serve as a comprehensive resource for researchers and professionals engaged in the
discovery and development of novel therapeutics based on this privileged scaffold.

Core Chemical Identity

The foundational structure of the compounds discussed herein is the[1][2][3]triazolo[1,5-
a]pyrimidine heterocyclic system.
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Identifier Value

IUPAC Name [1][2][3]triazolo[1,5-a]pyrimidine
CAS Number 275-02-5[1]

Molecular Formula CsHaNa4

Molecular Weight 120.11 g/mol

Synthetic Strategies

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core can be achieved through several
reliable methods, allowing for the generation of diverse derivatives. The most common
synthetic routes are summarized below.

Cyclocondensation of Aminotriazoles

A prevalent and versatile method involves the cyclocondensation reaction of 3-amino-1,2,4-
triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as a,3-unsaturated
carbonyl compounds.[1] This approach allows for the introduction of a wide range of
substituents on the pyrimidine ring.

Dimroth Rearrangement

Another key synthetic strategy is the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-
a]pyrimidines.[1][4] This base- or acid-catalyzed rearrangement provides an alternative route to
the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine system.

Multicomponent Reactions

More recently, one-pot multicomponent reactions have been developed for the efficient
synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines.[5][6][7] These reactions, often
involving an aminotriazole, an aldehyde, and a B-dicarbonyl compound, offer advantages in
terms of operational simplicity, time efficiency, and the ability to generate large compound
libraries for screening.

Applications in Drug Discovery
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The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure” in medicinal
chemistry due to its broad spectrum of biological activities.[1][8][9] Its isoelectronic relationship
with the purine ring system has led to its exploration as a purine bioisostere.[1]

Anticancer Activity

A significant body of research has focused on the development of triazolo[1,5-a]pyrimidine
derivatives as anticancer agents.[2][3][10] These compounds have been shown to target
various hallmarks of cancer through multiple mechanisms of action.

Several series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent
inhibitors of tubulin polymerization.[2][5] By binding to the colchicine-binding site on -tubulin,
these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase
and subsequent apoptosis.[5]

The triazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of
various protein kinases implicated in cancer progression. For instance, derivatives have been
reported as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase
(PI3K).[1][10]

Recent studies have demonstrated that triazolo[1,5-a]pyrimidine derivatives can exert their
anticancer effects by modulating key signaling pathways. One such pathway is the ERK
signaling cascade, where specific derivatives have been shown to decrease the
phosphorylation levels of key components like c-Raf, MEK1/2, and ERK1/2.[10] Additionally,
some compounds induce apoptosis through the mitochondria-mediated intrinsic pathway, which
involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of
the anti-apoptotic protein Bcl-2.[3][11]

Other Therapeutic Areas

Beyond oncology, triazolo[1,5-a]pyrimidine derivatives have shown promise in a variety of other
therapeutic areas:

 Antiviral: Activity against viruses such as Hepatitis C virus (HCV) and Human
Immunodeficiency Virus (HIV) has been reported.[1]
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e Antibacterial and Antiparasitic: The scaffold has been investigated for activity against various
bacterial strains and parasites.[1][12]

o Central Nervous System (CNS) Disorders: Certain derivatives have been explored as
anticonvulsants, acting as positive modulators of the GABAA receptor, and for the treatment
of neurodegenerative diseases like Alzheimer's.[1][13]

Quantitative Data on Biological Activity

The following table summarizes the in vitro antiproliferative activity of selected[1][2]
[3]triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.
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Compound Cell Line Activity (ICso, uM) Reference
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Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and
biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, as cited in the literature.

General Synthetic Protocol for Multicomponent Reaction

e A mixture of 3-amino-1,2,4-triazole (1.0 mmol), an appropriate aromatic aldehyde (1.0
mmol), and a B-dicarbonyl compound (e.g., acetoacetanilide) (1.0 mmol) is prepared.[7]

e The reaction can be performed in a suitable solvent such as ethanol or under solvent-free
conditions.[7]

o A catalyst, such as a Schiff base zinc(ll) complex, may be added to facilitate the reaction.[7]

o The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated
period (e.g., 25 minutes).[7]

e The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

o Upon completion, the product is isolated by filtration and purified by recrystallization from a
suitable solvent like ethanol to yield the pure[1][2][3]triazolo[1,5-a]pyrimidine derivative.[7]

In Vitro Antiproliferative Assay (MTT Assay)

e Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere
overnight.

e The cells are then treated with various concentrations of the test compounds and incubated
for a specified duration (e.g., 48 or 72 hours).

 After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

e The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl
sulfoxide (DMSO).
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e The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

e The half-maximal inhibitory concentration (ICso) is calculated from the dose-response curves.

Cell Cycle Analysis

e Cancer cells are treated with the test compound at its ICso concentration for a specified time
(e.g., 24 or 48 hours).

e The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in
cold 70% ethanol overnight at -20 °C.

e The fixed cells are washed with PBS and incubated with RNase A and propidium iodide (PI)
in the dark.

o The DNA content of the cells is analyzed by flow cytometry.

e The percentage of cells in each phase of the cell cycle (GO/G1, S, and G2/M) is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by bioactive[1][2]
[3]triazolo[1,5-a]pyrimidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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